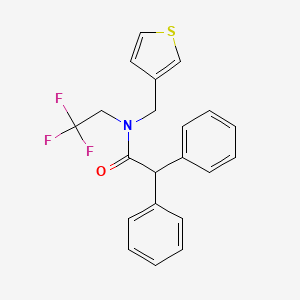
2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound characterized by its complex structure, which includes phenyl groups, a thiophene ring, and a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
-
Formation of the Acetamide Backbone: : The initial step often involves the formation of the acetamide backbone through the reaction of 2,2-diphenylacetic acid with an amine derivative. This can be achieved using coupling reagents such as carbodiimides under mild conditions.
-
Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a nucleophilic substitution reaction. Thiophen-3-ylmethyl chloride can react with the intermediate acetamide in the presence of a base like potassium carbonate.
-
Addition of the Trifluoroethyl Group: : The final step involves the introduction of the trifluoroethyl group. This can be accomplished through a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In organic synthesis, 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to interact with biological macromolecules might make it useful in the treatment of diseases or as a diagnostic tool.
Industry
In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism by which 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity to certain targets, while the thiophene ring might facilitate interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
2,2-diphenylacetamide:
N-(thiophen-3-ylmethyl)acetamide: Does not contain the diphenyl or trifluoroethyl groups, which could limit its biological activity and chemical
属性
IUPAC Name |
2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NOS/c22-21(23,24)15-25(13-16-11-12-27-14-16)20(26)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14,19H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIWATMLZXRWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CSC=C3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
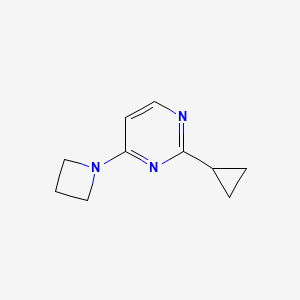

![4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2851180.png)
![2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2851183.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2851185.png)
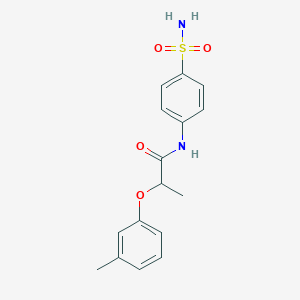
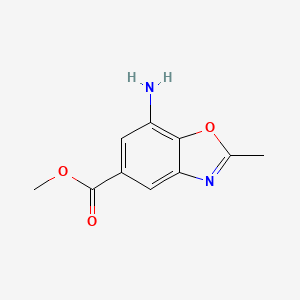
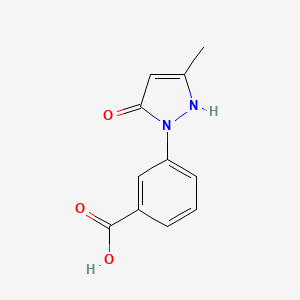
![N-(butan-2-yl)-1-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851192.png)


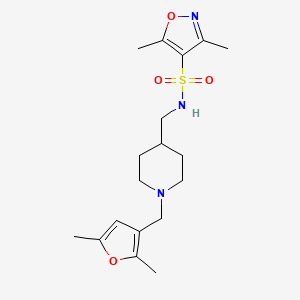
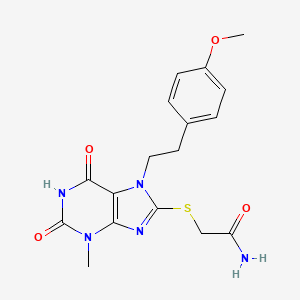
![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2851198.png)
